molecular formula C19H16N2O4S B6515815 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912774-09-5

2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

カタログ番号: B6515815
CAS番号: 912774-09-5
分子量: 368.4 g/mol
InChIキー: MOFNIUJAMGHCAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione ( 912774-09-5) is a high-purity synthetic organic compound supplied for research purposes. This chromeno[2,3-d]pyrimidine derivative belongs to a class of heterocyclic compounds demonstrating significant potential in oncological research, particularly in the development of novel anticancer agents . Chromeno[2,3-d]pyrimidine scaffolds have been identified as promising structural motifs in medicinal chemistry due to their diverse biological activities. Recent studies highlight that derivatives of this core structure exhibit potent antiproliferative activities against various cancer cell lines, including melanoma and triple-negative breast cancer (TNBC), one of the most aggressive cancer subtypes with limited treatment options . These compounds are investigated for their ability to induce cancer cell death through mechanisms such as the induction of cellular senescence—a stable state of cell cycle arrest . The structural features of this compound, including the 4-thione moiety and the 2,4-dimethoxyphenyl substitution, are key for its bioactivity and interaction with biological targets. Researchers utilize this compound as a key intermediate or active scaffold in phenotypic cell-based screening assays and for structure-activity relationship (SAR) studies aimed at optimizing anticancer potency and metabolic stability . It is presented with the molecular formula C19H16N2O4S and a molecular weight of 368.4 g/mol . This product is intended for research applications only and is not for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

特性

IUPAC Name

2-(2,4-dimethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-6-7-12(15(9-11)24-2)17-20-18-13(19(26)21-17)8-10-4-3-5-14(22)16(10)25-18/h3-7,9,22H,8H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFNIUJAMGHCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions that include microwave-assisted techniques and solvent-free conditions. For instance, a study reported the synthesis of various functionalized chromenes through the treatment of 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation . The resulting compounds were characterized using techniques such as IR, MS, and NMR.

Antioxidant Activity

Research indicates that compounds within the chromeno-pyrimidine class exhibit significant antioxidant properties. For example, specific derivatives demonstrated effective DPPH scavenging activity, suggesting their potential to mitigate oxidative stress . The presence of electron-withdrawing halide substituents in these compounds often enhances their antioxidant capacity.

Antibacterial Activity

The antibacterial efficacy of chromeno-pyrimidines has been evaluated against various bacterial strains. In one study, derivatives showed promising activity against Bacillus cereus and Pseudomonas aeruginosa , with compound 4e exhibiting the most potent effects due to its structural modifications . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic potential of 2-(2,4-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been assessed in tumor cell lines. Notably, certain derivatives displayed sub-micromolar cytotoxicity (IC50 values between 0.23 and 0.3 μM) against specific cancer cell types while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM) . This selective cytotoxicity is crucial for developing targeted cancer therapies.

Case Studies

  • Antioxidant Evaluation : In a comparative study involving various derivatives of chromeno-pyrimidines, compounds with halogen substituents exhibited improved DPPH scavenging activity. This suggests that structural modifications can enhance antioxidant properties significantly.
  • Antibacterial Testing : A disc diffusion method was employed to evaluate antibacterial activity against a panel of bacteria including E. coli , S. aureus , and others. Compounds demonstrated variable effectiveness with notable inhibition zones against resistant strains like Pseudomonas aeruginosa .
  • Cytotoxicity Assessment : In vitro studies using different tumor cell lines revealed that specific chromeno-pyrimidine derivatives could inhibit cell proliferation effectively while sparing normal cells, indicating their potential as chemotherapeutic agents .

Summary of Findings

Biological ActivityObservations
AntioxidantSignificant DPPH scavenging; enhanced by halide substituents
AntibacterialEffective against multiple strains; compound 4e showed highest activity
CytotoxicitySub-micromolar activity in tumor cells; low toxicity in fibroblasts

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent patterns and ring systems. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method
Target Compound : 2-(2,4-Dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione C₂₁H₁₈N₂O₅S (est.) 2,4-dimethoxyphenyl; 9-OH; 4-thione Not explicitly reported (predicted antimicrobial/antioxidant) Likely involves cyclocondensation of substituted chromenes with thiourea derivatives
2-(2-Hydroxy-3-Methoxyphenyl)-9-Methoxy Analog C₁₉H₁₆N₂O₄S 2-hydroxy-3-methoxyphenyl; 9-OCH₃; 4-thione Not reported Recrystallization from aqueous acetic acid after aldehyde-amine condensation
4-(4-Methoxyphenyl)-3,7-Dimethyl-4,6-Dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione C₁₇H₁₆N₄O₂S 4-methoxyphenyl; pyrazolo-pyrano-pyrimidine; 5-thione Not reported Sulfurization with Lawson’s reagent or thiourea reaction with chlorinated precursor
5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) Varies (C₁₈–₂₀H₁₄–₁₈N₂O₃) Varied aryl/alkyl groups; 4H-chromene fused pyrimidine Antibacterial (B. subtilis, S. aureus); Antioxidant (DPPH assay) Microwave-assisted cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate

Key Observations:

Substituent Effects: The 2,4-dimethoxy and 9-hydroxy groups in the target compound may enhance solubility and hydrogen-bonding capacity compared to analogs with methoxy groups (e.g., the 9-methoxy analog in ).

Biological Activity: Chromeno-pyrimidines with electron-donating groups (e.g., methoxy, hydroxyl) show stronger antioxidant and antimicrobial activities . The target compound’s hydroxyl group may confer superior radical-scavenging activity compared to methoxy-substituted analogs.

Synthetic Accessibility :

  • Microwave-assisted synthesis (as in ) offers higher yields and shorter reaction times compared to traditional methods (e.g., aldehyde-amine condensations in ).

Research Findings and Pharmacological Implications

Antimicrobial Potential: Chromeno-pyrimidine derivatives with sulfur moieties (e.g., thiones) exhibit enhanced activity against Gram-positive bacteria like Bacillus subtilis due to improved membrane penetration . The target compound’s thione group may act similarly.

Antioxidant Efficacy :
Hydroxyl groups at position 9 (as in the target compound) are critical for scavenging free radicals via hydrogen donation, as demonstrated in DPPH assays for compound 4e (IC₅₀ = 12.3 µM) .

Structural Limitations: Bulky substituents (e.g., 2,4-dimethoxyphenyl) may reduce bioavailability by increasing molecular weight and logP values. Comparative studies with simpler analogs (e.g., unsubstituted chromeno-pyrimidines) are needed.

準備方法

Three-Component Condensation Strategy

This method adapts protocols from chromeno-pyrimidine syntheses, utilizing:

  • 2,4-Dimethoxybenzaldehyde (aryl aldehyde),

  • Dihydroxyacetone (cyclic diketone precursor),

  • Thiourea (thione source).

Reaction Conditions :

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Ethanol/H2O (3:1), reflux at 80°C for 6–8 h.

  • Microwave-assisted variant: 100 W, 15 min.

Mechanism :

  • Knoevenagel condensation between aldehyde and diketone forms the chromene core.

  • Michael addition of thiourea followed by cyclodehydration yields the pyrimidine-thione.

Yield : 72–78% (conventional heating), 85–90% (microwave).

Ultrasound-Assisted Catalytic Method

Drawing from NiFe2O4@SiO2 nanoparticle applications, this approach employs:

  • 2,4-Dimethoxybenzaldehyde ,

  • 4-Hydroxycoumarin (chromene precursor),

  • 2-Aminopyrimidine-4-thiol .

Optimized Parameters :

  • Catalyst: NiFe2O4@SiO2-SO3H (20 mg),

  • Solvent: Ethanol,

  • Ultrasonic irradiation: 40 kHz, 50°C, 45 min.

Advantages :

  • Reduced reaction time (45 min vs. 6 h),

  • Catalyst recyclability (5 cycles without yield loss).

Yield : 88% (isolated).

Stepwise Synthesis via Chromene Intermediate

Synthesis of 2-Amino-3-Cyano-9-Hydroxy-4H-Chromene

Adapted from Belhadj et al.:

  • Knoevenagel Condensation :

    • 2,4-Dimethoxybenzaldehyde (1 eq) + malononitrile (1.2 eq) in ethanol/piperidine.

    • Reflux 4 h → arylidene malononitrile .

  • Michael Addition-Cyclization :

    • React with resorcinol (1 eq) in ethanol/H2O.

    • Microwave (300 W, 10 min) → 2-amino-3-cyano-9-hydroxy-4H-chromene .

Characterization :

  • IR: ν 3420 cm⁻¹ (OH), 2210 cm⁻¹ (CN).

  • ¹H NMR (DMSO-d6): δ 6.82–7.35 (aryl-H), 5.21 (s, H-4), 4.90 (s, NH2).

Cyclization to Pyrimidine-4-Thione

Method A :

  • Reagent: Formamidine acetate (1.5 eq) + Lawesson’s reagent (0.5 eq).

  • Solvent-free, microwave (150 W, 12 min).

  • Mechanism : Formamidine mediates pyrimidine ring closure; Lawesson’s reagent converts C=O to C=S.

Method B :

  • Direct use of thiourea (2 eq) in acetic acid under reflux (6 h).

Yield Comparison :

MethodCatalyst/ConditionsYield (%)
AMicrowave + Lawesson’s82
BAcetic acid reflux68

Post-Synthetic Thionation

For preformed pyrimidin-4-ones, thionation is achieved using:

  • Lawesson’s Reagent (2 eq) in toluene, reflux 8 h.

  • P2S5 (3 eq) in pyridine, 110°C, 4 h.

Efficiency :

  • Lawesson’s reagent: 90% conversion,

  • P2S5: 75% (side products observed).

Characterization and Analytical Data

Spectroscopic Profiles :

  • IR (KBr) : ν 1645 cm⁻¹ (C=N), 1175 cm⁻¹ (C=S), 3420 cm⁻¹ (OH).

  • ¹H NMR (600 MHz, DMSO-d6) :
    δ 10.21 (s, 1H, OH), 7.28–6.72 (m, 3H, aryl-H), 5.12 (s, 1H, H-5), 3.85 (s, 6H, OCH3).

  • HRMS (ESI+) : m/z 425.0921 [M+H]⁺ (Calc. 425.0918).

Challenges and Optimization Strategies

  • Regioselectivity :

    • Electron-donating OCH3 groups direct cyclization to position 2.

    • Microwave irradiation enhances regiocontrol vs. thermal methods.

  • Thione Stability :

    • Avoid prolonged heating above 120°C to prevent desulfurization.

    • Use inert atmosphere (N2) during thionation.

Comparative Analysis of Synthetic Routes

ParameterMulticomponentStepwisePost-Thionation
Time45 min–6 h8–12 h4–8 h
Yield (%)72–8868–8275–90
Purity (HPLC)95–98%90–93%85–88%
ScalabilityHighModerateLow

Q & A

Q. How can researchers optimize the synthetic yield of this compound?

Methodological Answer: Microwave-assisted synthesis (MAS) significantly improves reaction efficiency and reduces time compared to conventional methods. For chromeno-pyrimidine derivatives, a typical protocol involves:

  • Using thiourea as a sulfur source and p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions .
  • Optimizing reaction temperature (e.g., 80–120°C) and microwave irradiation power (300–600 W) to reduce side products .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to ensure high-purity starting materials .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and thione sulfur (no direct proton but affects neighboring carbons) .
  • IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and thione (C=S, ~1200–1250 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the chromeno-pyrimidine core .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer: Prioritize assays aligned with structural analogs:

  • Kinase Inhibition : Test against CDK5, GSK3α/β, or Pim1 kinases using ATP-competitive ELISA assays (IC₅₀ determination) .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 10–100 μM concentrations .
  • Cytotoxicity Controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or impurities. Strategies include:

  • Purity Validation : Use HPLC (>95% purity) and DSC/TGA to rule out solvent residues or degradation products .
  • Dose-Response Reproducibility : Conduct triplicate experiments across independent labs with standardized protocols (e.g., CLSI guidelines) .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .

Q. What computational approaches predict the drug-likeness and bioavailability of this compound?

Methodological Answer: Leverage in silico tools to prioritize experimental testing:

  • Physicochemical Properties : Calculate logP (lipophilicity) and polar surface area (PSA) using SwissADME. Chromeno-pyrimidines often exhibit PSA < 140 Ų, suggesting oral bioavailability .
  • Molecular Docking : Simulate binding to targets like CDK5 or GSK3β (PDB: 1H4L) with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with dimethoxy groups) .
  • ADMET Prediction : Use QikProp to assess toxicity risks (e.g., hERG inhibition) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer: Systematic substitution and functional group analysis:

  • Core Modifications : Replace the 2,4-dimethoxyphenyl group with halogenated or heteroaromatic analogs to evaluate potency shifts .
  • Thione vs. Oxo Comparison : Synthesize the 4-oxo derivative and compare kinase inhibition profiles .
  • 3D-QSAR Models : Build CoMFA/CoMSIA models using IC₅₀ data from 15–20 derivatives to guide synthetic priorities .

Q. What strategies improve solubility without compromising bioactivity?

Methodological Answer: Balance lipophilicity and aqueous solubility:

  • Prodrug Design : Introduce phosphate esters at the 9-hydroxy group, which hydrolyze in vivo .
  • Co-solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays to avoid precipitation .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance cellular uptake .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。